6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
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Overview
Description
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic displacement of a chloromethyl derivative with a suitable amine, followed by cyclization . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its kinase inhibitory activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrimidine: Studied for its biological activities, including anticancer properties.
Uniqueness
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. This compound’s specific structure allows it to interact with molecular targets in a distinct manner, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C6H5FN4 |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C6H5FN4/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H,(H2,8,10) |
InChI Key |
YGFUBYQMIKHJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1F)N |
Origin of Product |
United States |
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